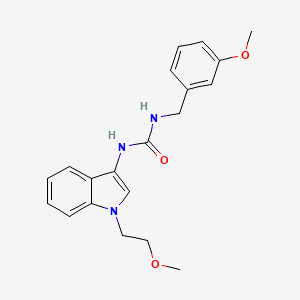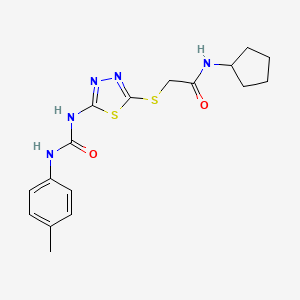![molecular formula C24H23N3O5S2 B2377639 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 683264-75-7](/img/structure/B2377639.png)
4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of the compound was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were tested for their in vitro antimicrobial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were characterized by elemental analysis and by spectroscopic techniques . For example, one of the synthesized compounds had a yield of 0.378 g (60.4%), and a melting point of 245–247°C .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Pro-apoptotic Activity : Derivatives of 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide have been synthesized and shown to exhibit pro-apoptotic activity, particularly against melanoma cancer cell lines, demonstrating potential as anticancer agents (Yılmaz et al., 2015).
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis techniques involving 1,3-thiazol compounds, which are structurally similar to the chemical , have been explored, contributing to an understanding of the chemical's potential synthesis pathways (Jenny & Heimgartner, 1989).
Derivative Formation : Studies on the formation of related chemical derivatives have provided insights into possible applications and methods for manipulating the chemical structure for specific uses (Gein et al., 2019).
Antimicrobial Activity
Antimicrobial Effects : Certain derivatives of the compound have been shown to possess antimicrobial activities, offering potential use in treating bacterial infections (Raval, Naik, & Desai, 2012).
Investigation as Human Carbonic Anhydrase Inhibitors : Some studies have evaluated the compound's derivatives as inhibitors of human carbonic anhydrases, which could have implications in various therapeutic areas (Ulus et al., 2016).
Green Synthesis and Environmental Impact : Research into the green synthesis of related chemicals highlights the potential for environmentally friendly production methods, which is increasingly important in scientific research (Horishny & Matiychuk, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-3-4-13-27(2)34(30,31)18-11-9-16(10-12-18)22(28)26-24-25-20(15-33-24)19-14-17-7-5-6-8-21(17)32-23(19)29/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIABYMJNIBHBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2377558.png)

![Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2377560.png)


![8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2377564.png)
![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2377565.png)
![2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377567.png)
![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)
![N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2377573.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide](/img/structure/B2377574.png)
![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2377576.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)